molecular formula C12H16ClF3N2 B6216253 5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride CAS No. 2742656-50-2

5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B6216253
CAS No.: 2742656-50-2
M. Wt: 280.7
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Description

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the hydrogenation of pyridine derivatives.

    Attachment of the Piperidine to Pyridine: The piperidine intermediate is then reacted with a pyridine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the pyridine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution at the 2-position of the pyridine ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the piperidine ring formation, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles like organolithium or Grignard reagents may be used under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyridine ring, potentially leading to piperidine derivatives.

    Substitution: Products where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethyl group can enhance metabolic stability and bioavailability.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as central nervous system agents, anti-inflammatory drugs, and potential treatments for various diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and materials science applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the trifluoromethyl group can enhance binding affinity and selectivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-[(Piperidin-4-yl)methyl]-2-methylpyridine hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-[(Piperidin-4-yl)methyl]-2-chloropyridine hydrochloride: Contains a chlorine atom instead of a trifluoromethyl group.

    5-[(Piperidin-4-yl)methyl]-2-(difluoromethyl)pyridine hydrochloride: Features a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridine hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2742656-50-2

Molecular Formula

C12H16ClF3N2

Molecular Weight

280.7

Purity

0

Origin of Product

United States

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